[3-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride
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Overview
Description
[3-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride: is an organic compound with the molecular formula C7H7Cl2F3N2O It is known for its unique chemical structure, which includes a trifluoromethoxy group, a chloro substituent, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride typically involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloro-4-(trifluoromethoxy)aniline+hydrazine hydrate→[3-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro or trifluoromethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme inhibition and protein interactions.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of [3-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to inhibition or modification of their activity. This compound may also participate in redox reactions within biological systems, affecting cellular processes.
Comparison with Similar Compounds
- [3-chloro-4-(trifluoromethoxy)phenyl]amine
- [3-chloro-4-(trifluoromethoxy)phenyl]methanol
- [3-chloro-4-(trifluoromethoxy)phenyl]acetic acid
Uniqueness:
- Hydrazine Moiety: The presence of the hydrazine group distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- Trifluoromethoxy Group: This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
Properties
CAS No. |
2624135-86-8 |
---|---|
Molecular Formula |
C7H7Cl2F3N2O |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
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